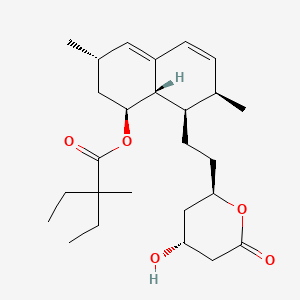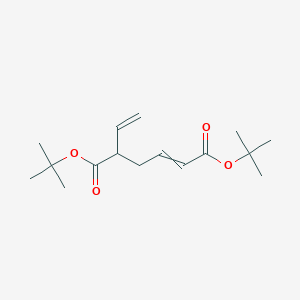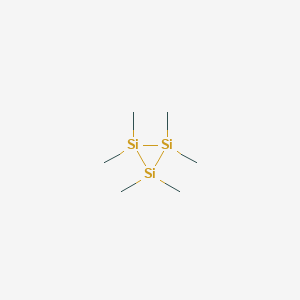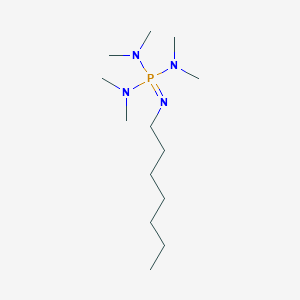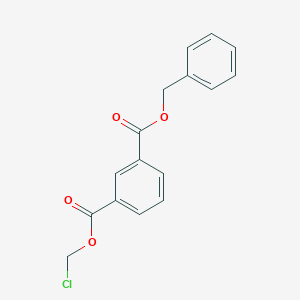
Benzyl chloromethyl benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl chloromethyl benzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters It consists of a benzene ring substituted with a benzyl group, a chloromethyl group, and two carboxylate groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl chloromethyl benzene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the chloromethylation of benzene derivatives using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chloromethylation reactions. These reactions are carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl chloromethyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzene-1,3-dicarboxylic acid, while nucleophilic substitution with sodium hydroxide can produce benzyl alcohol derivatives .
Applications De Recherche Scientifique
Benzyl chloromethyl benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their structure and function.
Mécanisme D'action
The mechanism of action of benzyl chloromethyl benzene-1,3-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The benzene ring provides stability and resonance, facilitating the formation of intermediates and transition states during these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl chloride: Similar in structure but lacks the carboxylate groups.
Chloromethyl benzene: Contains a chloromethyl group but lacks the benzyl and carboxylate groups.
Benzene-1,3-dicarboxylic acid: Contains carboxylate groups but lacks the chloromethyl and benzyl groups.
Uniqueness
Benzyl chloromethyl benzene-1,3-dicarboxylate is unique due to the presence of both the chloromethyl and carboxylate groups on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields .
Propriétés
Numéro CAS |
87343-49-5 |
|---|---|
Formule moléculaire |
C16H13ClO4 |
Poids moléculaire |
304.72 g/mol |
Nom IUPAC |
1-O-benzyl 3-O-(chloromethyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H13ClO4/c17-11-21-16(19)14-8-4-7-13(9-14)15(18)20-10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
Clé InChI |
FCUNMUNAMSUASV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)C(=O)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



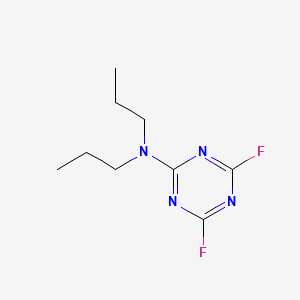
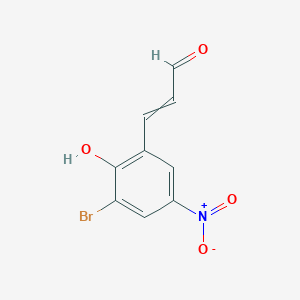

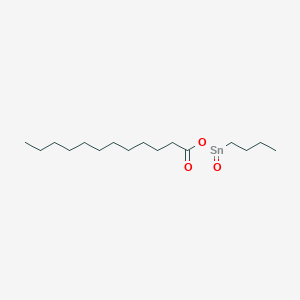
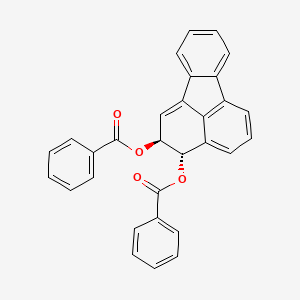
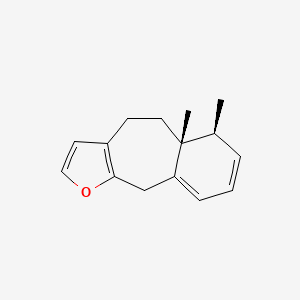
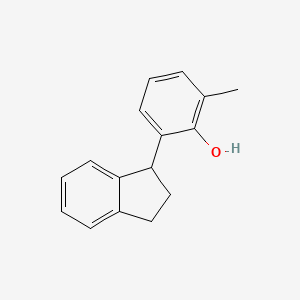
![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)
![N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide](/img/structure/B14418230.png)
